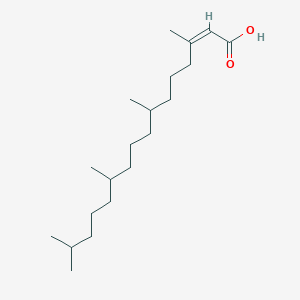
(Z)-3,7,11,15-tetramethylhexadec-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is obtained through the consumption of dairy products, ruminant animal fats, and certain fish . Unlike most fatty acids, phytenic acid cannot be metabolized by β-oxidation. Instead, it undergoes α-oxidation in the peroxisome, where it is converted into pristanic acid .
准备方法
(Z)-3,7,11,15-tetramethylhexadec-2-enoic acid can be synthesized from phytol, a constituent of chlorophyll. The synthetic route involves the catalytic hydrogenation of phytol to dihydrophytol, followed by oxidation using chromic oxide . The reaction conditions include hydrogenation at room temperature with a platinic oxide catalyst and subsequent oxidation in glacial acetic acid . Industrial production methods typically follow similar routes, ensuring high yields and purity.
化学反应分析
(Z)-3,7,11,15-tetramethylhexadec-2-enoic acid undergoes several types of chemical reactions:
Oxidation: In the peroxisome, phytenic acid is converted to pristanic acid through α-oxidation.
Reduction: The reduction of phytenic acid can be achieved using hydrogenation techniques.
Substitution: this compound can participate in substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include hydrogen, platinic oxide, and chromic oxide . The major products formed from these reactions are pristanic acid and other medium-chain fatty acids .
科学研究应用
(Z)-3,7,11,15-tetramethylhexadec-2-enoic acid has several scientific research applications:
作用机制
The mechanism of action of phytenic acid involves its metabolism through α-oxidation in the peroxisome . This process converts phytenic acid into pristanic acid, which can then undergo β-oxidation to form medium-chain fatty acids . (Z)-3,7,11,15-tetramethylhexadec-2-enoic acid and its metabolites also bind to and activate transcription factors such as PPAR-alpha and retinoid X receptor, influencing lipid metabolism and inflammatory responses .
相似化合物的比较
(Z)-3,7,11,15-tetramethylhexadec-2-enoic acid is similar to other branched-chain fatty acids, such as pristanic acid and 4,8,12-trimethyltridecanoic acid . its unique metabolic pathway through α-oxidation distinguishes it from other fatty acids that primarily undergo β-oxidation . This uniqueness makes phytenic acid particularly significant in the study of metabolic disorders and lipid metabolism.
属性
CAS 编号 |
3653-46-1 |
|---|---|
分子式 |
C20H38O2 |
分子量 |
310.5 g/mol |
IUPAC 名称 |
(Z)-3,7,11,15-tetramethylhexadec-2-enoic acid |
InChI |
InChI=1S/C20H38O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h15-18H,6-14H2,1-5H3,(H,21,22)/b19-15- |
InChI 键 |
WDWBNNBRPVEEOD-CYVLTUHYSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CC(=O)O)C |
手性 SMILES |
CC(C)CCCC(C)CCCC(C)CCC/C(=C\C(=O)O)/C |
规范 SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CC(=O)O)C |
同义词 |
3,7,11,15-tetramethylhexadec-2-enoic acid phytenic acid phytenic acid, (R-(R*,R*-(E)))-isome |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















